(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4R)-2-benzyl-2-azabicyclo[221]heptane-7-carbonitrile is a bicyclic compound with a unique structure that includes a benzyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile typically involves the use of functionalized proline derivatives. One common method is the epimerization-lactamization cascade reaction of (2S,4R)-4-aminoproline methyl esters under basic conditions. This reaction sequence includes intramolecular aminolysis, followed by the formation of bridged lactam intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but lacks the benzyl and nitrile groups.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with different functional groups, often used in organic synthesis.
Uniqueness
The uniqueness of (1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, while the nitrile group provides a site for further chemical modifications .
Properties
Molecular Formula |
C14H16N2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile |
InChI |
InChI=1S/C14H16N2/c15-8-13-12-6-7-14(13)16(10-12)9-11-4-2-1-3-5-11/h1-5,12-14H,6-7,9-10H2/t12-,13?,14-/m0/s1 |
InChI Key |
DMTKPZZTUOSAFQ-HPNRGHHYSA-N |
Isomeric SMILES |
C1C[C@H]2C([C@@H]1CN2CC3=CC=CC=C3)C#N |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.